GlcC14C18

Description

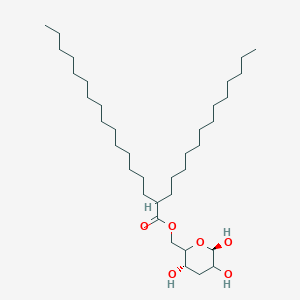

Structure

2D Structure

Properties

Molecular Formula |

C36H70O6 |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

[(3S,6R)-3,5,6-trihydroxyoxan-2-yl]methyl 2-tridecylheptadecanoate |

InChI |

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-31(27-25-23-21-19-17-14-12-10-8-6-4-2)35(39)41-30-34-32(37)29-33(38)36(40)42-34/h31-34,36-38,40H,3-30H2,1-2H3/t31?,32-,33?,34?,36+/m0/s1 |

InChI Key |

HOINWSFARNFWIP-IGIMWDRYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1[C@H](CC([C@@H](O1)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1C(CC(C(O1)O)O)O |

Origin of Product |

United States |

Synthetic Chemistry and Structural Investigations of Glcc14c18 Analogues

The investigation into the synthetic chemistry and structural characteristics of GlcC14C18 and its analogues is fundamental to understanding their interaction with Mincle and guiding the development of more effective immunomodulatory compounds. This compound was specifically synthesized as a simplified analogue of more intricate mycobacterial glycolipids like TDM. nih.govfrontiersin.org The synthesis of such branched glycolipids is a critical area of research aimed at creating defined structures for biological evaluation. rsc.org

Structural investigations play a vital role in deciphering how the unique chemical architecture of this compound and its related compounds influences their binding to Mincle and their resulting biological effects. Research indicates that the presence of two alkyl chains, either as distinct ester linkages or as a single fatty acid with an α-branched alkyl chain, is a key structural determinant for Mincle recognition, alongside the core glucose or trehalose (B1683222) sugar unit. acs.orgnih.gov Notably, synthetic ligands can possess significantly shorter lipid chains than those found in TDM while maintaining or even surpassing its Mincle-activating potency. acs.orgnih.gov this compound, characterized by a C18 alkyl tail and a C14 branch at the α-position, exemplifies this, demonstrating higher potency than TDM in certain contexts. acs.orgnih.gov

Variations in the lipid moiety, even subtle ones such as differences in the chiral acyl group in diacyl trehaloses (DATs), can lead to substantial differences in their ability to bind and activate Mincle. acs.orgnih.gov This highlights the exquisite sensitivity of Mincle recognition to the fine structural details of the interacting fatty acids. pnas.org

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool widely employed to investigate the dynamic behavior of molecular systems, including the complex interactions between ligands and receptors. benthamscience.commdpi.com These simulations provide crucial insights into the mechanisms of binding, conformational dynamics, and the energetics of ligand-receptor complexes. mdpi.comnih.gov

Further MD investigations using related glucose monoesters, such as Glc3OHC18 and GMCM, have underscored the importance of an α-branch of at least four carbons at the 6-position of the glucose sugar for effective Mincle signaling. nih.govfrontiersin.org Simulations demonstrated that the α-alkyl chain of GMCM binds to a smaller hydrophobic groove, inducing a widening of the main hydrophobic groove that better accommodates the primary alkyl chain. nih.govfrontiersin.org In contrast, Glc3OHC18 lacked this specific interaction, leading to its lipid chain positioning on the receptor surface rather than within the hydrophobic groove. nih.govfrontiersin.org

These detailed simulations offer a molecular-level explanation for observed experimental results and are invaluable for the rational design of future Mincle ligands with enhanced binding affinities and desired biological activities. scispace.comnih.gov

Structure-Based Design Principles for Mincle Ligands

The identification of Mincle as the receptor responsible for recognizing mycobacterial glycolipids like TDM has opened new avenues for the rational design of vaccine adjuvants. pnas.orgresearchgate.net Structure-based design principles for Mincle ligands are derived from a detailed understanding of the Mincle binding site architecture and the specific molecular interactions that govern ligand recognition.

Structural analyses of Mincle have revealed a carbohydrate-recognition domain (CRD) characterized by a primary binding site that coordinates a Ca2+ ion and interacts with glucose residues. nih.govpnas.orgaai.orgnih.gov In addition to this primary site, Mincle possesses a secondary binding site capable of accommodating a second sugar residue and a hydrophobic groove designed to bind fatty acid chains. pnas.orgresearchgate.netnih.govfrontiersin.org Potent Mincle ligands typically engage with multiple of these binding pockets, contributing to high-avidity interactions. researchgate.net

Leveraging insights gained from structural studies and molecular dynamics simulations, researchers have successfully synthesized novel glucose and mannose derivatives, including this compound and ManC14C18. researchgate.netcnr.it These compounds, designed based on the principles of Mincle-ligand interaction, are structurally simpler than natural ligands but exhibit comparable or even superior agonistic activity. pnas.orgresearchgate.netnih.govcnr.it The critical role of the fine structure of the fatty acid components in determining ligand binding affinity has been clearly demonstrated. pnas.org

Molecular and Cellular Mechanisms of Glcc14c18 Mediated Immunomodulation

GlcC14C18 Interaction with Macrophage-Inducible C-type Lectin (Mincle) Receptor

Mincle (also known as Clec4e or ClecSf9) is a type II transmembrane pattern recognition receptor with an extracellular carbohydrate-recognition domain (CRD) frontiersin.orgmdpi.comnih.gov. It plays a crucial role in the innate immune response by sensing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) frontiersin.orgnih.govmdpi.com.

Ligand Binding Dynamics and Specificity to Mincle

This compound directly binds to soluble human Mincle, confirming its role as a Mincle ligand frontiersin.orgnih.gov. Studies using HEK-Mincle reporter cells, which express either human or mouse Mincle coupled to an NF-κB-inducible reporter system, have shown that this compound potently activates both human and mouse Mincle in a dose-dependent manner invivogen.comfrontiersin.org. The activity of this compound in these assays is comparable to that of TDM invivogen.cominvivogen.comfrontiersin.org.

The carbohydrate recognition domain (CRD) of Mincle contains a canonical C-type primary monosaccharide-binding site that coordinates a Ca2+ ion nih.govpnas.org. This site is involved in binding sugar residues, such as glucose nih.gov. Additionally, Mincle possesses a hydrophobic groove that can accommodate lipid chains pnas.orgnih.gov. The branched structure of this compound, a glucose monoester with a C6-branched glycolipid, is crucial for its Mincle-activating activity invivogen.cominvivogen.comnih.gov. Research suggests that effective Mincle signaling may require ligands to occupy multiple binding sites within the receptor nih.gov. The fact that mono-acyl trehaloses are less effective Mincle agonists than branched glycolipids like this compound suggests that interactions with a second alkyl chain in the hydrophobic groove are significant for potent signaling nih.gov.

Role of Fc Receptor Common γ-chain (FcRγ) in Mincle Signaling

Upon ligand binding, Mincle does not signal directly through its cytoplasmic tail, which is short and lacks signaling motifs frontiersin.org. Instead, Mincle associates with the Fc receptor common γ-chain (FcRγ) invivogen.comnih.govmdpi.comnih.govpnas.org. The FcRγ chain contains an immunoreceptor tyrosine-based activation motif (ITAM) frontiersin.orgmdpi.comnih.gov. This association is critical for initiating the downstream signaling cascade following this compound recognition invivogen.cominvivogen.com.

Intracellular Signaling Pathways Activated by this compound

The interaction of this compound with Mincle and the subsequent association with FcRγ triggers a well-defined intracellular signaling pathway.

Syk-CARD9-NF-κB Axis Activation

Following the engagement of Mincle by this compound and the association with FcRγ, the ITAM motif in FcRγ becomes phosphorylated frontiersin.orgmdpi.comnih.gov. This phosphorylation creates a docking site for the spleen tyrosine kinase (Syk) frontiersin.orgfrontiersin.org. Syk is a key intracellular signal transducer in innate immune recognition frontiersin.org. Activated Syk then initiates a signaling cascade involving the formation of a complex with CARD9, Bcl10, and MALT1 frontiersin.orgnih.govpnas.orge-century.us. CARD9 acts as a scaffold protein that relays signals from C-type lectin receptors like Mincle to downstream transcription factors e-century.ustus.ac.jp. This Syk-CARD9-Bcl10-MALT1 axis ultimately leads to the activation of nuclear factor kappa-light-chain enhancer of activated B cells (NF-κB) invivogen.cominvivogen.comfrontiersin.orgnih.govpnas.orgfrontiersin.orge-century.usguidetomalariapharmacology.org. Activation of the Syk-CARD9 pathway is crucial for the downstream immune responses mediated by Mincle tus.ac.jp.

Downstream Gene Expression and Cytokine Production Profiles

NF-κB is a transcription factor that plays a central role in the expression of numerous inflammatory genes nih.govfrontiersin.org. Activation of the Syk-CARD9-NF-κB pathway by this compound binding to Mincle results in the expression of various inflammatory mediators nih.govfrontiersin.org. This includes the production of pro-inflammatory cytokines such as TNF-α and IL-6 by mouse bone marrow-derived macrophages (BMMs), bone marrow-derived dendritic cells (BMDCs), and human monocyte-derived macrophages frontiersin.orgnih.gov.

This compound has been shown to effectively induce the Mincle-dependent production of TNF and IL-6 nih.gov. In studies evaluating its adjuvant properties, incorporation of this compound into liposomes resulted in a significant increase in IL-2, IFN-γ, and IL-17 production in vivo nih.gov. This cytokine profile suggests that this compound can promote a Th1/Th17 biased immune response invivogen.comfrontiersin.orgnih.gov.

Research findings on cytokine production induced by this compound and other Mincle agonists are summarized in the table below:

| Ligand | Cell Type | Cytokine Measured | Response | Reference |

| This compound | Mouse BMMs, BMDCs, Human moMφs | TNF, IL-6 | Potent induction (Mincle-dependent) | frontiersin.orgnih.gov |

| This compound | Mice (in vivo, DDA liposomes + Ag85A) | IL-2, IFN-γ, IL-17 | Significant increase compared to TDB/DDA | nih.govfrontiersin.org |

| This compound | HEK-Blue™ hMincle reporter cells | NF-κB activation | Dose-dependent induction | invivogen.com |

| TDM | HEK-hMincle, HEK-mMincle reporter cells | NF-κB activation | Dose-dependent induction | pnas.org |

| TDB | HEK-hMincle, HEK-mMincle reporter cells | NF-κB activation | Less stimulatory than TDM | pnas.org |

| GMM (15b) | BMDCs | TNF-α, IL-6, IL-12p40, IL-1β | Dose-dependent induction (Mincle-dependent) | nih.gov |

| ManC14C18 | Mice (in vivo, DDA liposomes + Ag85A) | IL-2, IFN-γ, IL-17 | Enhanced production (not statistically significant) | frontiersin.org |

Inflammasome Activation in this compound Response

While the primary signaling pathway initiated by Mincle and this compound involves the Syk-CARD9-NF-κB axis, there is also evidence suggesting a link between Mincle activation and inflammasome activation. Some Mincle ligands, such as TDB and TDM, have been shown to activate the NLRP3 inflammasome frontiersin.orgresearchgate.net. This activation can contribute to the production of mature IL-1β frontiersin.org.

Cellular Responses to this compound Stimulation

Activation and Maturation of Antigen-Presenting Cells (APCs), particularly Dendritic Cells and Macrophages

This compound has been shown to effectively induce the Mincle-dependent production of pro-inflammatory cytokines, such as TNF and IL-6, by mouse bone marrow-derived macrophages (BMMs), bone marrow-derived dendritic cells (BMDCs), and human monocyte-derived macrophages. frontiersin.orgnih.gov This activation is a key aspect of APC maturation, which is essential for initiating adaptive immune responses. thermofisher.comfrontiersin.org

APCs, such as dendritic cells (DCs) and macrophages, play a critical role in recognizing pathogens and damaged cells through pattern recognition receptors (PRRs), including C-type lectins like Mincle. frontiersin.orgthermofisher.comnih.gov Upon activation via PRRs, DCs undergo significant metabolic, cellular, and gene expression changes, leading to their maturation. thermofisher.comfrontiersin.org Mature DCs upregulate antigen presentation machinery, including MHC class II molecules, co-stimulatory molecules, and pro-inflammatory cytokines. thermofisher.comfrontiersin.org These changes enable them to migrate to secondary lymphoid tissues and effectively prime antigen-specific T cells. thermofisher.comfrontiersin.org

Research indicates that this compound can upregulate dendritic cell activation. dntb.gov.ua The ability of this compound to induce cytokine production in macrophages and dendritic cells highlights its potential to promote APC activation and maturation, thereby bridging innate and adaptive immunity. frontiersin.orgnih.govthermofisher.com

Influence on T-Helper Cell Differentiation and Skewing (Th1/Th17 phenotype)

This compound has been demonstrated to influence the differentiation of T-helper cells, specifically promoting a Th1 and Th17 phenotype. invivogen.comfrontiersin.orgpnas.org T-helper cells are crucial components of the adaptive immune system that differentiate into distinct subsets, such as Th1 and Th17 cells, based on the cytokine environment and signals received from APCs. wikipedia.orgnih.govnih.gov Th1 cells are typically involved in cell-mediated immunity against intracellular pathogens and are characterized by the production of IFN-γ and IL-2. wikipedia.org Th17 cells are important for defense against extracellular pathogens, particularly fungi and bacteria, and are defined by the production of IL-17. frontiersin.orgthermofisher.com

Studies have shown that incorporation of this compound into liposomes resulted in a significant increase in IL-2, IFN-γ, and IL-17 production compared to controls in an in vivo immunization model. frontiersin.orgpnas.org This cytokine profile is indicative of a mixed Th1 and Th17 immune response. The Mincle-dependent signaling pathway activated by this compound, involving Syk-CARD9 and NF-κB activation, ultimately leads to the production of Th1/Th17 polarizing cytokines and chemokines. invivogen.com

In experiments using a mouse model of M. tuberculosis infection, this compound was found to induce protective immunity and significant increases in IL-2, IFN-γ, and IL-17. frontiersin.orgpnas.org This suggests that this compound's ability to skew T-helper cell differentiation towards Th1 and Th17 phenotypes contributes to its immunomodulatory properties and potential as an adjuvant. frontiersin.orgpnas.orgnih.gov

Data from studies investigating the adjuvant activity of this compound in a mouse immunization model with the M. tuberculosis antigen Ag85A in DDA liposomes showed the following cytokine production levels upon splenocyte restimulation with Ag85A:

| Adjuvant Formulation | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-17 (pg/mL) |

| DDA alone | Low | Low | Low |

| DDA/TDB | Not significant increase compared to DDA alone pnas.org | Not significant increase compared to DDA alone pnas.org | Not significant increase compared to DDA alone pnas.org |

| DDA/GlcC14C18 | Significant increase pnas.org | Significant increase pnas.org | Significant increase pnas.org |

Note: Specific quantitative data for cytokine levels were not consistently available across sources in a format suitable for a precise numerical table, but the qualitative descriptions of significant increases are reported.

This data qualitatively illustrates the capacity of this compound to enhance the production of cytokines associated with Th1 (IL-2, IFN-γ) and Th17 (IL-17) responses in comparison to the liposome (B1194612) formulation alone and, in some contexts, compared to TDB. frontiersin.orgpnas.org

Effects on B Cell Responses

While the primary focus of this compound research appears to be on its effects on myeloid cells and T-helper cell differentiation, some evidence suggests an influence on B cell responses. B cells are a type of lymphocyte responsible for producing antibodies and are also classified as professional antigen-presenting cells. clevelandclinic.orgwikipedia.org Their activation and differentiation into antibody-secreting plasma cells and memory cells are crucial for humoral immunity. clevelandclinic.orgwikipedia.org

Mincle, the receptor activated by this compound, is expressed on some subsets of B cells. nih.gov Activation of Mincle on APCs can indirectly influence B cell responses by promoting the production of cytokines and providing co-stimulatory signals necessary for B cell activation and differentiation, particularly in T cell-dependent responses. clevelandclinic.orgwikipedia.orgimmunology.org

Studies investigating the adjuvant activity of this compound have also examined antibody responses. In a mouse immunization model using the M. tuberculosis antigen Ag85A in DDA liposomes, DDA/GlcC14C18 provided superior production of Ag85A-specific IgG2b titers compared to DDA alone, while IgG1 titers were unaffected. frontiersin.orgpnas.org An increase in IgG2b titers is often associated with a Th1-biased immune response. pnas.org This suggests that this compound, likely through its activation of Mincle on APCs and subsequent influence on T-helper cell differentiation, can impact the class switching and magnitude of antigen-specific antibody responses. frontiersin.orgpnas.orgimmunology.org

Furthermore, activation of iNKT cells, which can be influenced by glycolipid antigens presented by APCs, has been shown to enhance B cell activity and anti-response, promoting vaccine immunogenicity. scispace.com While the direct effect of this compound on B cells requires further detailed investigation, its role in activating Mincle-expressing APCs and skewing T-helper cell responses indicates an indirect, yet significant, influence on the adaptive humoral immune response mediated by B cells. frontiersin.orgpnas.org

Glcc14c18 As a Research Tool and Adjuvant in Preclinical Models

Evaluation of Adjuvant Potential in Murine Immunization Models

Studies in murine models have extensively evaluated the adjuvant potential of GlcC14C18, often in the context of subunit vaccines where potent cell-mediated immunity is desired. nih.govpnas.orgmdpi.compnas.org this compound's mechanism of action as an adjuvant is largely attributed to its ability to activate Mincle, leading to downstream signaling pathways that promote Th1 and Th17 differentiation. nih.govpnas.orgmdpi.com

Comparative Studies with Established Adjuvants (e.g., TDM, TDB, CFA)

Comparative studies have assessed the adjuvant activity of this compound against established adjuvants such as TDM, Trehalose (B1683222) dibehenate (TDB), and Complete Freund's Adjuvant (CFA). While CFA is a highly potent adjuvant widely used in animal research, its toxicity precludes human use. pnas.orgnih.govpnas.orgresearchgate.net TDM and TDB are mycobacterial glycolipids known for their immunostimulatory properties and Mincle-activating capabilities. nih.govpnas.orgmdpi.compnas.orgfrontiersin.org

Research indicates that this compound can exhibit a stronger adjuvant effect than TDB in inducing Th1 and Th17 responses. pnas.orgpnas.orgfrontiersin.org For instance, when formulated in liposomes with dimethyldioctadecylammonium (B77308) (DDA), this compound significantly increased the production of IL-2, IFN-γ, and IL-17 in mice immunized with the M. tuberculosis antigen Ag85A, whereas TDB at a suboptimal concentration did not result in a significant increase compared to DDA alone. pnas.orgpnas.org this compound's adjuvanticity in these studies was shown to be Mincle-dependent, as it was abrogated in Mincle-knockout mice. pnas.orgpnas.org

Furthermore, a combination of synthetic N-glycolyl muramyl dipeptide and this compound has been shown to partially recapitulate the adjuvant effect of CFA in inducing antigen-specific T-cell immunity and experimental autoimmunity in mice, albeit with qualitatively similar but quantitatively milder effects compared to CFA. nih.govnih.govresearchgate.netbiorxiv.orgplos.orgbiorxiv.org

Induction of Protective Immunity against Specific Pathogens (e.g., M. tuberculosis)

A key application of this compound as an adjuvant is in the induction of protective immunity against specific pathogens, notably Mycobacterium tuberculosis. pnas.orgmdpi.compnas.orgfrontiersin.orgnih.gov Vaccination with Ag85A-containing liposomes formulated with this compound has been shown to provide mice with a similar level of protection against intranasal infection with virulent M. tuberculosis H37Rv as that conferred by the CAF01 adjuvant formulation (which contains TDB). nih.govmdpi.com This protective immunity is linked to the ability of this compound to induce robust Th1 and Th17 immune responses, which are considered important for control of M. tuberculosis infection. pnas.orgmdpi.compnas.orgfrontiersin.orgnih.gov

Applications in Investigating Immune Pathogenesis (e.g., Experimental Autoimmunity)

Beyond its role as a vaccine adjuvant, this compound is also utilized in investigating immune pathogenesis. Its ability to stimulate specific immune pathways, particularly those involving Mincle and the induction of Th1 and Th17 responses, makes it a valuable tool for studying the mechanisms underlying inflammatory and autoimmune diseases. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org

As mentioned in comparative studies, the combination of synthetic N-glycolyl muramyl dipeptide and this compound has been employed to induce experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org This demonstrates that defined synthetic mycobacterial molecular patterns, including this compound, can contribute to the induction of autoimmune responses, providing a more consistent and molecularly defined tool compared to complex biological adjuvants like CFA for studying the interplay between innate immunity and autoimmunity. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org

Development of Antigen-Conjugated this compound for Targeted Immune Stimulation

The development of antigen-conjugated this compound represents an approach for targeted immune stimulation. By covalently linking the antigen to the adjuvant, it is possible to enhance the co-delivery of both components to antigen-presenting cells, potentially leading to more efficient immune activation and a tailored immune response. nih.govmdpi.com While the provided search results mention conjugate vaccines involving Mincle agonists and antigens like Ag85A, specific detailed research findings solely focused on antigen-conjugated this compound for targeted immune stimulation are not extensively detailed within the provided snippets. However, the concept aligns with strategies aimed at optimizing adjuvant-antigen delivery for improved vaccine efficacy. nih.govmdpi.com

Advanced Methodological Approaches in Glcc14c18 Research

In Vitro Reporter Cell Systems for Mincle Activation Studies (e.g., HEK-Blue™ Mincle reporter cells)

HEK-Blue™ Mincle reporter cells are a widely used tool for assessing the ability of compounds like GlcC14C18 to activate Mincle. invivogen.cominvivogen.comnih.govnih.govinvivogen.commdpi.com These cells are derived from human embryonic kidney HEK293 cells, which are engineered to stably express the Mincle gene (either human or murine) and key components of the Mincle-NF-κB signaling pathway. invivogen.cominvivogen.com Crucially, they also contain an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. invivogen.cominvivogen.com

Upon stimulation with a Mincle ligand such as this compound, the Mincle receptor is activated, triggering the Syk-CARD9-dependent NF-κB signaling cascade. invivogen.comnih.govpnas.org This activation leads to the expression and secretion of SEAP into the cell culture supernatant. invivogen.comnih.govinvivogen.commdpi.com SEAP activity can be easily quantified using colorimetric detection reagents like QUANTI-Blue™ or HEK-Blue™ Detection, which change color in the presence of alkaline phosphatase. invivogen.cominvivogen.cominvivogen.com The intensity of the color change, measured spectrophotometrically (typically at 620-655 nm), is directly proportional to the level of NF-κB activation induced by the Mincle ligand. invivogen.cominvivogen.com

Studies using HEK-Blue™ Mincle cells have demonstrated that this compound induces a dose-dependent activation of both human and murine Mincle, with activity comparable to or stronger than that of TDM and trehalose-6,6-dibehenate (TDB), another synthetic TDM analog. invivogen.compnas.orginvivogen.com For example, one study showed that stimulation of HEK-Blue™ hMincle cells with increasing concentrations of this compound resulted in a dose-dependent induction of the NF-κB signaling pathway, similar to the response observed with TDM. invivogen.com

Table 1: Representative Mincle Activation Data in HEK-Blue™ hMincle Cells

| Compound | Concentration Range (ng/ml) | Observed NF-κB Response (Relative OD) |

| This compound | 1 - 1000 | Dose-dependent increase |

| TDM | 1 - 1000 | Dose-dependent increase (similar to this compound) invivogen.com |

These reporter cell systems are valuable for high-throughput screening and initial characterization of potential Mincle agonists, allowing researchers to quickly determine the potency and efficacy of compounds like this compound in triggering Mincle-mediated signaling. invivogen.com

Flow Cytometry and Cell Sorting Techniques for Immune Cell Analysis

Flow cytometry and cell sorting are essential techniques for analyzing the effects of this compound on various immune cell populations. These methods allow for the identification, quantification, and isolation of specific cell types based on their surface and intracellular marker expression.

Following stimulation with this compound, immune cells such as macrophages, dendritic cells, monocytes, and neutrophils can be analyzed by flow cytometry to assess changes in:

Cell surface receptor expression: Levels of Mincle itself, as well as co-stimulatory molecules (e.g., CD40, CD80, CD86) and MHC molecules (MHCII, CD1d) involved in antigen presentation, can be measured. researchgate.net Studies with TDM, a related Mincle ligand, have shown that it can suppress the expression of certain surface markers on macrophages. researchgate.net

Intracellular cytokine production: Flow cytometry can be used in conjunction with intracellular staining to detect the production of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IFN-γ, IL-17A) by specific cell subsets in response to this compound. This provides insight into the functional polarization of immune cells. pnas.orgfrontiersin.org

Cell viability and activation markers: Changes in cell viability and the expression of general activation markers can also be monitored.

Cell sorting (e.g., Fluorescence-Activated Cell Sorting - FACS) allows for the isolation of specific populations of immune cells that have responded to this compound stimulation. These sorted cells can then be used for further downstream analyses, such as gene expression profiling or functional assays. For instance, FACS has been used to validate the cell surface expression of murine Mincle in reporter cell lines. invivogen.com

While direct studies specifically detailing flow cytometry and cell sorting with this compound were not extensively found in the search results, these techniques are standard in immunology research involving Mincle ligands like TDM and TDB, which this compound is structurally and functionally related to. pnas.orgresearchgate.netfrontiersin.org Therefore, it is understood that these methods are applicable and utilized in this compound research to characterize cellular responses.

Cytokine and Chemokine Profiling by ELISA or Multiplex Assays

Quantifying the release of cytokines and chemokines is a critical aspect of evaluating the immune response triggered by Mincle agonists like this compound. Enzyme-Linked Immunosorbent Assays (ELISA) and multiplex assay platforms are commonly employed for this purpose. invivogen.compnas.orgfrontiersin.orginvivochem.cncenmed.comwikipedia.org

Upon recognition of this compound, Mincle activation leads to downstream signaling that promotes the production of various inflammatory mediators. invivogen.comnih.gov Studies have shown that this compound can induce the production of Th1/Th17 polarizing cytokines and chemokines. invivogen.com

Research using primary immune cells, such as bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs), and monocyte-derived macrophages (moMΦs), stimulated with Mincle ligands (including those structurally related to this compound), has demonstrated the induction of cytokines like TNF-α, IL-6, IL-1β, and IL-12. nih.govpnas.orgfrontiersin.org ELISA is frequently used to measure the concentrations of these individual cytokines in cell culture supernatants. pnas.org

Multiplex assays, such as Luminex-based platforms, allow for the simultaneous quantification of multiple cytokines and chemokines from a single sample, providing a broader profile of the immune response. Studies evaluating the adjuvanticity of this compound in murine models have utilized these methods to measure levels of cytokines like IL-2, IFN-γ, and IL-17 in splenocyte cultures or serum. pnas.orgfrontiersin.org

Table 2: Cytokine Induction by Mincle Ligands in Primary Mouse Cells

| Cell Type | Stimulant (Plate-bound, 1 µg) | Cytokine Measured | Result (Relative to Control) | Source |

| BMDCs | GlcMM | TNF-α | Induced | pnas.org |

| BMDMs | GlcMM | TNF-α | Induced | pnas.org |

| moMΦs | GlcMM | TNF-α | Induced | pnas.org |

| BMDCs | GroMM | TNF-α | Induced | pnas.org |

| BMDMs | GroMM | TNF-α | Induced | pnas.org |

| moMΦs | GroMM | TNF-α | Induced | pnas.org |

| BMDCs | TAT | TNF-α | Induced | pnas.org |

| BMDMs | TAT | TNF-α | Induced | pnas.org |

| moMΦs | TAT | TNF-α | Induced | pnas.org |

Note: GlcMM, GroMM, and TAT are other mycobacterial glycolipid ligands of Mincle studied alongside synthetic analogs like this compound in the referenced work. pnas.org

Furthermore, studies using this compound as an adjuvant in murine immunization models have shown significant increases in the production of IL-2, IFN-γ, and IL-17, indicating its ability to promote Th1 and Th17 cell responses. pnas.orgfrontiersin.org

Gene Expression Analysis (e.g., RT-qPCR, RNA-sequencing) in Response to this compound

Investigating changes in gene expression provides a comprehensive view of the cellular pathways activated by this compound. Techniques such as quantitative real-time PCR (RT-qPCR) and RNA sequencing (RNA-seq) are employed to analyze the transcriptional response in cells or tissues exposed to the compound. frontiersin.orgresearchgate.net

Mincle activation by ligands like this compound leads to NF-κB-mediated gene expression, resulting in the production of various inflammatory genes, including those encoding cytokines, chemokines, and enzymes like iNOS. nih.govpnas.org

RT-qPCR is a targeted approach used to quantify the mRNA levels of specific genes of interest. This is useful for confirming the upregulation of key inflammatory mediators or signaling molecules downstream of Mincle activation.

RNA sequencing provides a global analysis of the transcriptome, allowing researchers to identify all genes that are differentially expressed in response to this compound. This unbiased approach can reveal novel pathways or cellular processes influenced by Mincle stimulation. While specific RNA-seq data for this compound was not detailed in the provided search results, studies on related Mincle ligands and Mincle signaling pathways commonly utilize this technique to understand the breadth of the transcriptional response. nih.govpnas.org

One study mentioned that Mincle activation results in the expression of many different inflammatory genes. nih.gov Analyzing these transcriptional changes using methods like RT-qPCR or RNA-seq helps to delineate the molecular mechanisms by which this compound exerts its immunostimulatory effects.

In Vivo Murine Models for Adjuvanticity and Immunogenicity Assessment

Murine models are indispensable for evaluating the in vivo effects of this compound, particularly its potential as a vaccine adjuvant. These models allow researchers to assess the compound's ability to enhance antigen-specific immune responses and confer protection against pathogens. pnas.orgmdpi.compnas.orgresearchgate.netfrontiersin.orginvivochem.cnmdpi.comd-nb.info

This compound has been investigated for its adjuvanticity, often formulated with antigens in delivery systems like liposomes. nih.govpnas.orgfrontiersin.org Studies in mice have shown that this compound can induce strong Th1 and Th17 immune responses when administered with an antigen. pnas.orgpnas.orgguidetoimmunopharmacology.org For example, immunization of mice with the Mycobacterium tuberculosis antigen Ag85A formulated with this compound in DDA liposomes resulted in significant increases in antigen-specific IL-2, IFN-γ, and IL-17 production, indicating a robust cellular immune response. pnas.orgfrontiersin.org

Furthermore, the Mincle-dependent nature of this compound's adjuvant effect has been demonstrated in murine models. Studies using Mincle-knockout mice have shown that the adjuvanticity of this compound is abrogated in the absence of Mincle. nih.govpnas.org

Beyond assessing immune responses, murine models are used to evaluate the protective efficacy of this compound-adjuvanted vaccines against infections. This compound formulated with Ag85A in liposomes has been shown to confer a similar level of protection against intranasal infection with virulent M. tuberculosis as the established adjuvant CAF01. nih.govpnas.org

Murine models are also used to study the inflammatory responses induced by Mincle ligands. For instance, intravenous injection of TDM, a related Mincle ligand, in mice induces transient granuloma formation in the lungs, a process that is dependent on Mincle. plos.org

Table 3: Adjuvanticity of this compound in Murine Immunization Model

| Immunization Formulation | Antigen-Specific Cytokine Production (Splenocytes) | Protective Efficacy (vs. M. tuberculosis challenge) | Source |

| DDA/GlcC14C18 + Ag85A | Increased IL-2, IFN-γ, IL-17 | Protection similar to DDA/TDB (CAF01) | pnas.orgfrontiersin.org |

| DDA/TDB (CAF01) + Ag85A | Increased IL-2, IFN-γ, IL-17 | Protection observed | pnas.orgfrontiersin.org |

| DDA + Ag85A | Little effect | Not specified in snippet | frontiersin.org |

These in vivo studies provide crucial evidence for the potential of this compound as a component of novel vaccine formulations aimed at eliciting strong cellular immunity.

Crystallography and Structural Biology of Mincle-Ligand Complexes

X-ray crystallography and other structural biology techniques are vital for understanding the molecular basis of Mincle recognition of ligands like this compound. These methods provide high-resolution three-dimensional structures of Mincle, alone or in complex with ligands, revealing the precise interactions that govern binding and activation. frontiersin.orginvivochem.cnpnas.orgguidetoimmunopharmacology.orgrsc.orgpdbj.orgresearchgate.netresearchgate.net

Crystal structures of the extracellular carbohydrate-recognition domain (CRD) of Mincle from both bovine and human sources have been determined. frontiersin.orgpnas.orgrsc.orgpdbj.orgresearchgate.netresearchgate.net These structures show that Mincle possesses a canonical C-type primary monosaccharide-binding site that coordinates a Ca²⁺ ion, which interacts with specific hydroxyl groups of the sugar moiety (e.g., the 3-OH and 4-OH of glucose). pnas.orgpnas.orgrsc.orgresearchgate.net

Importantly, Mincle also features a shallow hydrophobic region adjacent to the sugar-binding site. pnas.org Structural studies and modeling suggest that this hydrophobic groove accommodates the lipid chains of glycolipid ligands like TDM and TDB. pnas.orgfrontiersin.orgpnas.orgrsc.org The size and conformation of this hydrophobic region vary between bovine and human Mincle, potentially explaining some observed species-specific differences in ligand recognition. pnas.orgpnas.orgresearchgate.net

While direct crystal structures of Mincle specifically bound to this compound were not explicitly detailed in the search results, studies on Mincle in complex with trehalose (B1683222) and simplified trehalose derivatives (like trehalose monobutyrate) provide valuable insights into the binding mode of the sugar headgroup and the interaction of acyl chains with the hydrophobic cleft. frontiersin.orgrsc.orgpdbj.orgresearchgate.netresearchgate.net Given that this compound is a glucose monoester with a branched fatty acid, structural studies of Mincle with related glucose and branched lipid-containing ligands contribute significantly to understanding how this compound likely interacts with the receptor. nih.govpnas.org

Molecular dynamics simulations are also used in conjunction with crystallographic data to model the dynamic interactions between Mincle and its glycolipid ligands, helping to decipher the role of specific structural features of the lipids in binding and activation. pnas.org These studies indicate that optimal recognition involves interactions with both the sugar moiety and the lipid chains. pnas.orgfrontiersin.org

Future Research Directions and Unanswered Questions Regarding Glcc14c18

Elucidating the Full Spectrum of GlcC14C18-Mediated Immunological Pathways

While it is established that this compound activates Mincle and the downstream FcRγ-Syk-CARD9-NF-κB pathway, leading to TH1/TH17 polarization, the complete range of immunological pathways influenced by this compound remains to be fully elucidated. Research indicates that Mincle can recognize a heterogeneous array of ligands, and its engagement may also involve the modulation of anti-inflammatory signals or interference with other receptor pathways, such as Dectin-1 or TLRs, depending on the context and co-stimulation. frontiersin.org

Future studies should aim to comprehensively map the signaling cascades activated by this compound in various immune cell types, including dendritic cells, macrophages, neutrophils, and B cells, where Mincle is expressed. nih.govmdpi.comfrontiersin.org This could involve detailed transcriptomic, proteomic, and phosphoproteomic analyses following this compound stimulation, both in vitro and in vivo. Understanding the interplay between Mincle signaling and other pattern recognition receptor (PRR) pathways, particularly in the context of co-administration with other adjuvants or antigens, is crucial for designing effective combination immunotherapies. For instance, the synergistic effect observed when this compound is combined with NOD2 agonists like N-glycolyl MDP suggests complex pathway interactions that warrant deeper investigation. biorxiv.orgmdpi.com Furthermore, exploring the potential for this compound to influence inflammasome activation, beyond the reported NLRP3 activation by related glycolipids, could reveal additional mechanisms contributing to its adjuvant effects. frontiersin.orgmdpi.com

Optimization of this compound and its Analogues for Enhanced Adjuvant Efficacy

This compound was developed as a simplified, less toxic analog of TDM, demonstrating improved properties compared to TDB in some contexts, such as lower toxicity on human monocytes and enhanced induction of certain cytokines. pnas.orgnih.govfrontiersin.org However, further optimization of this compound and the rational design of novel analogues hold significant potential for developing more potent and precisely tuned adjuvants. Structure-activity relationship (SAR) studies have provided insights into the molecular features of glycolipids required for optimal Mincle recognition, involving interactions with the carbohydrate-recognition domain and hydrophobic grooves. pnas.orgoup.comnih.gov

Future research should focus on systematically modifying the structure of this compound, including variations in the sugar headgroup (e.g., exploring other monosaccharides or disaccharides), the length and branching of the alkyl chains, and the nature and position of the ester linkage. nih.govmdpi.com High-throughput screening of synthetic libraries of this compound analogues using Mincle reporter cell lines and primary immune cell assays could identify compounds with enhanced Mincle binding affinity, improved signaling kinetics, or altered cytokine induction profiles. nih.gov Additionally, investigating the impact of stereochemistry at the branched fatty acid on Mincle interaction and subsequent immune responses could lead to the design of stereoselective agonists with improved efficacy or reduced off-target effects. pnas.orgfrontiersin.org The goal is to develop analogues that not only retain or enhance Mincle agonistic activity but also exhibit favorable pharmacological properties, such as improved solubility, stability, and targeted delivery to antigen-presenting cells.

Integration of this compound into Novel Immunotherapeutic Strategies

The ability of this compound to potently activate Mincle and skew immune responses towards a TH1/TH17 phenotype makes it a promising candidate for integration into various immunotherapeutic strategies beyond traditional vaccination. Given the role of TH1 and TH17 responses in anti-tumor immunity and control of intracellular pathogens, this compound could be explored in cancer immunotherapy and treatments for chronic infections. nih.gov

Future research should investigate the potential of using this compound as a component of cancer vaccines, either as a standalone adjuvant or in combination with tumor-associated antigens or other immunomodulatory agents. Studies could assess its ability to enhance antigen presentation by dendritic cells, promote the priming and expansion of cytotoxic T lymphocytes (CTLs), and modulate the tumor microenvironment to favor anti-tumor immunity. researchgate.netnih.gov Furthermore, exploring the combination of this compound with checkpoint inhibitors or other emerging immunotherapies, such as STING agonists or therapies targeting autophagy, could lead to synergistic anti-tumor effects. mdpi.comresearchluxembourg.org In the context of infectious diseases, particularly those caused by intracellular pathogens like M. tuberculosis, this compound could be incorporated into therapeutic vaccines or used to enhance the efficacy of existing treatments by boosting cell-mediated immunity. nih.govbiorxiv.orgpnas.org Research is needed to determine optimal delivery systems and treatment regimens for integrating this compound into these complex therapeutic strategies.

Investigating the Influence of Ligand Presentation and Mincle Clustering on Immune Responses

The presentation of Mincle ligands, including their physical form (e.g., soluble, particulate, or surface-bound) and spatial arrangement, can significantly influence the nature and magnitude of the resulting immune response. mdpi.comnih.gov Mincle, like other C-type lectins, can oligomerize, and the clustering of receptors upon ligand binding is a critical step in initiating downstream signaling. nih.govnih.gov

Future research should delve deeper into how the presentation of this compound affects Mincle clustering and subsequent downstream signaling pathways. This could involve using advanced imaging techniques to visualize Mincle dynamics on the cell surface upon encountering this compound in different formulations (e.g., liposomes, nanoparticles, or adsorbed onto surfaces). mdpi.comnih.gov Studies utilizing controlled ligand presentation platforms, such as DNA origami or patterned surfaces with defined spacing of this compound molecules, could provide insights into the optimal spatial arrangement for inducing specific immune outcomes. nih.gov Understanding how different formulations of this compound, such as incorporation into liposomes or other particulate delivery systems, influence its interaction with Mincle, cellular uptake by antigen-presenting cells, and intracellular trafficking is essential for optimizing its adjuvant activity and directing immune responses towards desired outcomes (e.g., TH1 vs. TH17). mdpi.comfrontiersin.orgnih.gov This research will contribute to the rational design of delivery systems that enhance the efficacy and specificity of this compound-based immunotherapies.

Q & A

Q. What are the standard analytical techniques for characterizing GlcC14C18’s structural and purity profile?

Q. How should initial experiments be designed to assess this compound’s stability under varying physiological conditions?

Design a factorial experiment testing stability across pH (4–9), temperature (4°C–37°C), and exposure to enzymatic hydrolysis (e.g., lipases). Use UV-Vis spectroscopy or HPLC to quantify degradation products over time. Include controls with inert buffers and validate results with triplicate runs. Statistical tools like ANOVA can identify significant degradation factors .

Q. What statistical methods are appropriate for preliminary analysis of this compound’s physicochemical properties?

For continuous data (e.g., solubility, partition coefficients), apply Shapiro-Wilk tests for normality, followed by parametric tests (t-tests, Pearson correlation) or non-parametric alternatives (Mann-Whitney U). Use principal component analysis (PCA) to reduce dimensionality in multi-variable datasets. Report confidence intervals (95%) and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be systematically resolved?

Conduct a meta-analysis of published data to identify variables causing discrepancies (e.g., cell lines, assay protocols). Replicate key experiments under standardized conditions, controlling for dosage, solvent effects, and incubation time. Use sensitivity analysis to quantify the impact of methodological variations. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What methodologies optimize this compound’s synthetic yield while minimizing side products?

Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst concentration, solvent polarity). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using gradient elution in flash chromatography. Advanced techniques like microwave-assisted synthesis may reduce side reactions. Characterize intermediates with FTIR and MS to identify bottlenecks .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using network analysis tools (e.g., Cytoscape). Prioritize pathways showing consistent dysregulation (e.g., lipid metabolism) and validate with CRISPR/Cas9 knockouts. Use machine learning (random forests, SVM) to predict dose-response relationships and off-target effects .

Methodological Best Practices

- Literature Reviews: Use academic databases (PubMed, Web of Science) with Boolean search terms like "this compound AND (synthesis OR pharmacokinetics)". Exclude non-peer-reviewed sources and apply PRISMA guidelines for systematic reviews .

- Ethical Reproducibility: Share raw data and code repositories (e.g., GitHub, Zenodo) to enable independent verification. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution: Pre-register hypotheses on platforms like Open Science Framework to mitigate bias. Use tools like GRANTA for materials traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.